
1,1'-(1,3-Phenylene)dipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dipiperidinobenzene: is an organic compound characterized by a benzene ring substituted with two piperidine groups at the 1 and 3 positions Piperidine is a six-membered heterocyclic amine, and its incorporation into the benzene ring imparts unique chemical and physical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dipiperidinobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-dihalobenzene with piperidine. The reaction typically requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the synthesis of 1,3-dipiperidinobenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound efficiently.
化学反応の分析
Types of Reactions: 1,3-Dipiperidinobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the piperidine groups direct incoming electrophiles to the ortho and para positions relative to the piperidine substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxides of 1,3-dipiperidinobenzene.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Halogenated or nitrated derivatives depending on the electrophile used.
科学的研究の応用
1,3-Dipiperidinobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of advanced materials, including polymers and resins with specific properties.
作用機序
The mechanism of action of 1,3-dipiperidinobenzene involves its interaction with molecular targets through its piperidine groups. These groups can form hydrogen bonds and engage in π-π interactions with aromatic systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The pathways involved include binding to active sites and altering the conformation of target proteins.
類似化合物との比較
1,4-Dipiperidinobenzene: Similar structure but with piperidine groups at the 1 and 4 positions.
1,3-Dipyrrolidinobenzene: Contains pyrrolidine groups instead of piperidine.
1,3-Dimorpholinobenzene: Contains morpholine groups instead of piperidine.
Uniqueness: 1,3-Dipiperidinobenzene is unique due to the specific positioning of the piperidine groups, which influences its reactivity and interaction with other molecules. The presence of piperidine groups at the 1 and 3 positions allows for distinct electronic and steric effects, making it a valuable compound in various chemical and biological applications.
特性
CAS番号 |
27594-19-0 |
|---|---|
分子式 |
C16H24N2 |
分子量 |
244.37 g/mol |
IUPAC名 |
1-(3-piperidin-1-ylphenyl)piperidine |
InChI |
InChI=1S/C16H24N2/c1-3-10-17(11-4-1)15-8-7-9-16(14-15)18-12-5-2-6-13-18/h7-9,14H,1-6,10-13H2 |
InChIキー |
DKMMQGJYYBNSMT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC(=CC=C2)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)

![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)




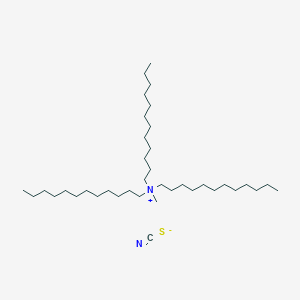
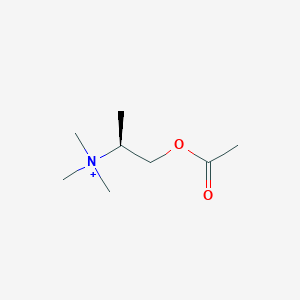

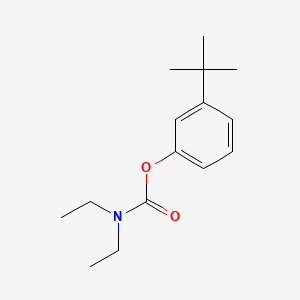
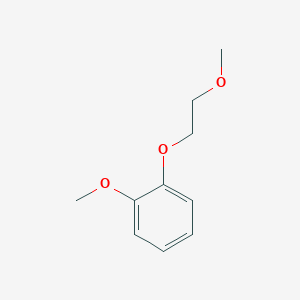
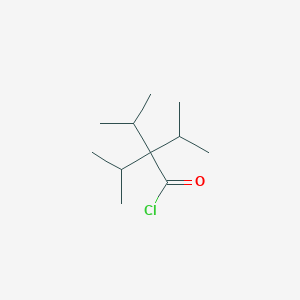
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
